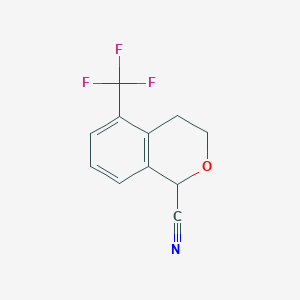
3-Maleimidobenzoic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Maleimidobenzoic acid hydrazide: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a maleimide group and a benzoic acid hydrazide moiety, which contribute to its unique reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Maleimidobenzoic acid hydrazide typically involves the reaction of maleimide with benzoic acid hydrazide under controlled conditions. One common method includes the use of organic solvents such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .
化学反応の分析
Types of Reactions: 3-Maleimidobenzoic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
科学的研究の応用
3-Maleimidobenzoic acid hydrazide has a wide range of scientific research applications, including:
Chemistry:
- Used as a crosslinking agent in polymer chemistry to create stable polymer networks.
- Employed in the synthesis of hydrazone derivatives, which have applications in various chemical reactions .
Biology:
- Acts as a bioconjugation reagent, linking biomolecules such as proteins and peptides for various biological studies.
- Utilized in the development of biosensors and diagnostic assays .
Medicine:
- Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
- Explored for its anticancer properties, as it can be conjugated with therapeutic agents to enhance their efficacy .
Industry:
- Applied in the production of specialty chemicals and materials with specific properties.
- Used in the manufacturing of advanced materials for electronics and other high-tech applications .
作用機序
The mechanism of action of 3-Maleimidobenzoic acid hydrazide involves its ability to form covalent bonds with target molecules. The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether linkages. This reactivity is exploited in various applications, including bioconjugation and drug delivery .
Molecular Targets and Pathways:
Proteins: The compound targets thiol groups in proteins, leading to the formation of stable conjugates.
類似化合物との比較
3-Maleimidobenzoic acid N-hydroxysuccinimide ester: Another compound with a maleimide group, used for similar bioconjugation applications.
4-Maleimidophenylacetic acid hydrazide: A related compound with similar reactivity but different structural features.
Uniqueness: 3-Maleimidobenzoic acid hydrazide is unique due to its specific combination of a maleimide group and a benzoic acid hydrazide moiety. This combination provides distinct reactivity and functionality, making it suitable for a wide range of applications in various fields .
特性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
3-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide |
InChI |
InChI=1S/C11H9N3O3/c12-13-11(17)7-2-1-3-8(6-7)14-9(15)4-5-10(14)16/h1-6,12,15-16H |
InChIキー |
QSPFBMPIIUUCSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C(=CC=C2O)O)C(=O)N=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




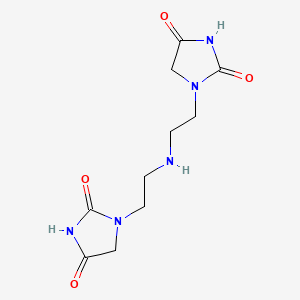
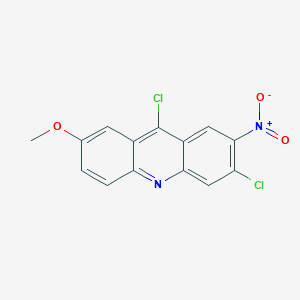
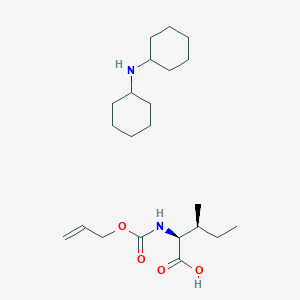
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)

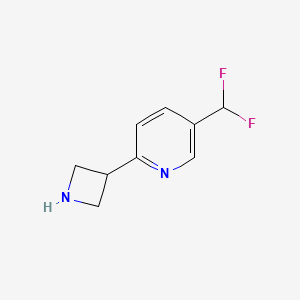

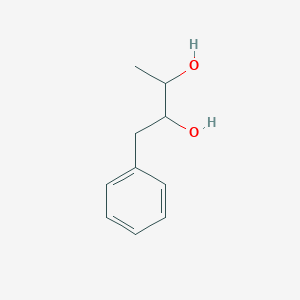
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
